N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(2-Chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a 2-chlorophenyl group and a methoxyethyl chain attached to the amide nitrogen.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-21-16(12-4-2-3-5-13(12)18)9-19-17(20)11-6-7-14-15(8-11)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLAWTNKYBQNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines.
Mode of Action
It has been suggested that carboxamide containing compounds showed anticancer activity. They reduced Hep3B secretions of α-fetoprotein (α-FP), a marker often associated with liver cancer.
Biochemical Pathways
It has been observed that similar compounds can induce cell cycle arrest in the g2-m phase, which is a critical process in cell division and growth. This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting the proliferation of cancer cells.
Result of Action
The compound has shown potent anticancer activity against Hep3B cancer cell line. In cell cycle analysis, it induced arrest in the G2-M phase. These results indicate that the compound has a potent and promising antitumor activity.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core, which is known for its diverse pharmacological activities. The structure can be represented as follows:
This indicates the presence of a chlorophenyl group and a methoxyethyl side chain, which may contribute to its biological effects.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the dioxole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the carboxamide group : This can be done via acylation reactions with amines.
- Substitution of the chlorophenyl and methoxyethyl groups : These modifications are essential for enhancing the compound's biological activity.
Anticancer Properties
Research indicates that derivatives of benzo[d][1,3]dioxole, including the target compound, exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, one study demonstrated that a related compound reduced Hep3B cell line proliferation significantly compared to untreated controls .
- Mechanism of Action : The anticancer effect is often attributed to cell cycle arrest at the G2-M phase, suggesting that these compounds interfere with mitotic processes. Specifically, compound 2a from related studies showed a G2-M arrest value close to that of doxorubicin, a well-known chemotherapeutic agent .
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidant potential:
- DPPH Assay : The antioxidant activity was assessed using the DPPH radical scavenging method. Compounds derived from benzo[d][1,3]dioxole displayed varying degrees of antioxidant activity, with some showing IC50 values comparable to established antioxidants like Trolox .
Case Study 1: Anticancer Activity in Hepatocellular Carcinoma
A study focused on the effects of benzodioxole derivatives on Hep3B cells revealed that:
- Compound 2a significantly reduced α-fetoprotein levels (a marker for liver cancer) and induced cell cycle arrest.
- The IC50 values indicated strong cytotoxicity compared to standard treatments .
Case Study 2: Antioxidant Efficacy
Another investigation assessed several benzodioxole derivatives for their antioxidant capabilities:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, their substituents, applications, and research findings:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- Chlorophenyl vs. Alkyl Chains : The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to S807’s alkyl chain, which is optimized for rapid metabolism in flavor applications .
- Methoxyethyl vs. Dimethoxyphenyl : The methoxyethyl group in the target compound could improve metabolic stability relative to HSD-2/HSD-4’s dimethoxyphenyl groups, which are prone to oxidative demethylation .
Therapeutic vs. BA52’s iodine substitution enables radionuclide targeting, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis would likely resemble HSD-2/HSD-4’s amide coupling methods but require specialized handling of the 2-chlorophenyl-methoxyethyl amine precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
